2-Aminopentadecanoic acid
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Overview
Description
2-Aminopentadecanoic acid is a long-chain fatty acid derivative with an amino group attached to the second carbon of the pentadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentadecanoic acid typically involves the amidomalonate synthesis method. This process starts with the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process typically includes steps such as alkylation, hydrolysis, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Aminopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives
Scientific Research Applications
2-Aminopentadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in metabolic imaging
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Aminopentadecanoic acid involves its incorporation into metabolic pathways where it can influence various biochemical processes. It may act on specific molecular targets such as enzymes involved in fatty acid metabolism, thereby affecting cellular energy production and signaling pathways .
Comparison with Similar Compounds
2-Aminopentadecanoic acid can be compared with other long-chain fatty acids and their derivatives:
Pentadecanoic acid: A saturated fatty acid with similar chain length but without the amino group.
3-Methylhexadecanoic acid: A methyl-branched fatty acid with different structural properties.
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with different biological activities.
The uniqueness of this compound lies in its amino group, which imparts distinct chemical reactivity and potential biological functions compared to other similar compounds.
Properties
CAS No. |
109089-27-2 |
---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
2-aminopentadecanoic acid |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14H,2-13,16H2,1H3,(H,17,18) |
InChI Key |
XEDDSVXNGSVIKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C(=O)O)N |
Origin of Product |
United States |
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